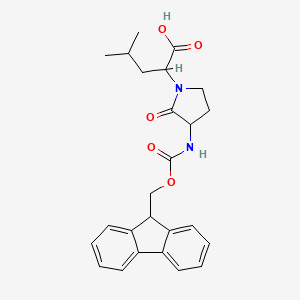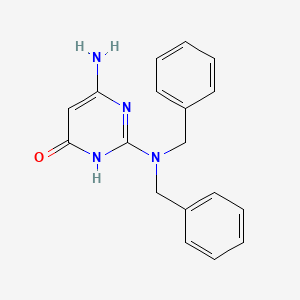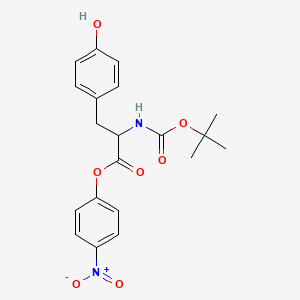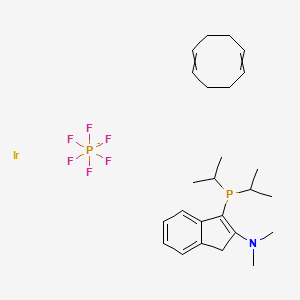![molecular formula C23H30N6O5 B13383009 2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)
2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide involves multiple steps, including cycloaddition reactions and functional group transformations. One common approach is the Diels-Alder reaction, which forms the core structure of the compound . The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 2,2-dimethyl-N-[4-oxo-5-(3-pyridinylcarbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,4,5,6,7,8-hexahydro-2-pteridinyl]propanamide stands out due to its complex structure and the presence of multiple functional groups
Propiedades
Fórmula molecular |
C23H30N6O5 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-3,6,7,8-tetrahydropteridin-2-yl]propanamide |
InChI |
InChI=1S/C23H30N6O5/c1-12-16(34-23(5,6)33-12)14-11-25-17-15(29(14)19(31)13-8-7-9-24-10-13)18(30)27-21(26-17)28-20(32)22(2,3)4/h7-10,12,14,16H,11H2,1-6H3,(H3,25,26,27,28,30,32) |
Clave InChI |
FJTPXNZVTDBLEX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(O1)(C)C)C2CNC3=C(N2C(=O)C4=CN=CC=C4)C(=O)NC(=N3)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[2-(aminomethyl)phenyl]propanoic acid](/img/structure/B13382942.png)
![13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13382948.png)

![6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride](/img/structure/B13382960.png)
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-1-ium chloride](/img/structure/B13382974.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13382977.png)

![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)
![N'-[5-bromo-3-(2-heptanoylcarbohydrazonoyl)-2-hydroxybenzylidene]heptanohydrazide](/img/structure/B13382987.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)

